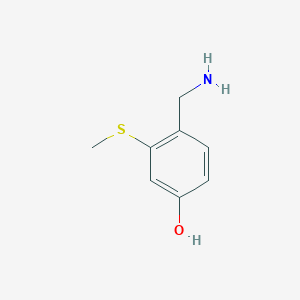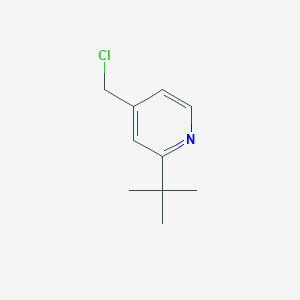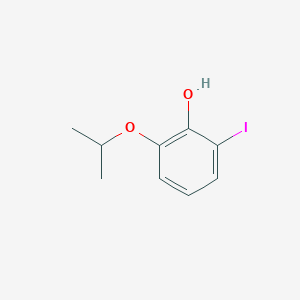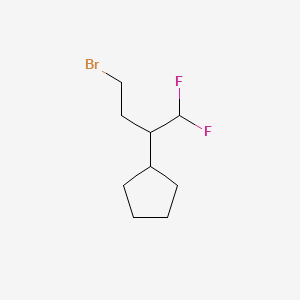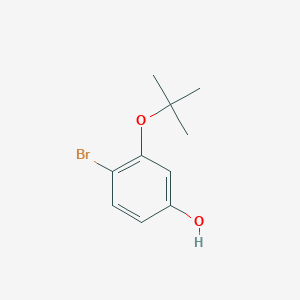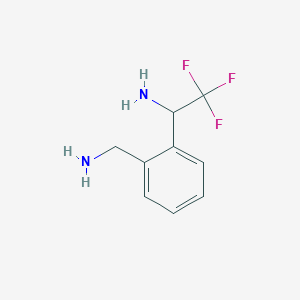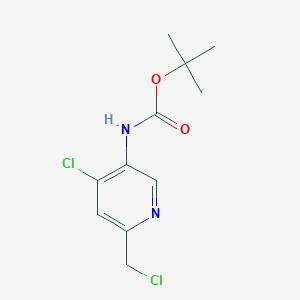
Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a pyridinylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate typically involves the reaction of 4-chloro-6-(chloromethyl)pyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinylcarbamates, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can also participate in alkylation reactions, further contributing to its biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-chlorophenylcarbamate
- Tert-butyl 4-chloromethylbenzoate
- Tert-butyl 4-chloro-3-methylbenzoate
Uniqueness
Tert-butyl 4-chloro-6-(chloromethyl)pyridin-3-ylcarbamate is unique due to the presence of both a chloromethyl group and a pyridinylcarbamate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyridine ring also enhances its potential for interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C11H14Cl2N2O2 |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
tert-butyl N-[4-chloro-6-(chloromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-6-14-7(5-12)4-8(9)13/h4,6H,5H2,1-3H3,(H,15,16) |
InChIキー |
QBSUFSOAUDVFBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(N=C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)

